
(2E,4E,14Z)-Octadeca-2,4,14-trienal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E,4E,14Z)-Octadeca-2,4,14-trienal is an organic compound characterized by its unique structure, which includes three conjugated double bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E,14Z)-Octadeca-2,4,14-trienal typically involves the use of polyunsaturated fatty acids as starting materials. One common method includes the oxidation of linoleic acid or linolenic acid under controlled conditions to introduce the aldehyde functional group. The reaction conditions often involve the use of oxidizing agents such as potassium permanganate or ozone, followed by careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and advanced separation techniques, such as distillation and chromatography, further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
(2E,4E,14Z)-Octadeca-2,4,14-trienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The double bonds in the compound can undergo electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) can be used for addition reactions across the double bonds.
Major Products Formed
Oxidation: Formation of octadecanoic acid.
Reduction: Formation of octadecanol.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
(2E,4E,14Z)-Octadeca-2,4,14-trienal has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of polyunsaturated aldehydes.
Biology: Investigated for its role in biological signaling pathways and as a potential biomarker for oxidative stress.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the synthesis of specialty chemicals and as a precursor for the production of fragrances and flavors.
作用機序
The mechanism of action of (2E,4,14Z)-Octadeca-2,4,14-trienal involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate signaling pathways by forming adducts with proteins and nucleic acids, leading to changes in cellular functions. Its effects are mediated through the activation or inhibition of specific enzymes, such as cyclooxygenases and lipoxygenases, which play a role in inflammatory responses.
類似化合物との比較
Similar Compounds
(2E,4E)-Hexadeca-2,4-dienal: A similar polyunsaturated aldehyde with two conjugated double bonds.
(2E,4E,8Z)-Deca-2,4,8-trienal: Another polyunsaturated aldehyde with three conjugated double bonds but a shorter carbon chain.
Uniqueness
(2E,4E,14Z)-Octadeca-2,4,14-trienal is unique due to its longer carbon chain and the presence of three conjugated double bonds, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical transformations and interactions with biological molecules, making it a valuable compound for research and industrial applications.
特性
分子式 |
C18H30O |
|---|---|
分子量 |
262.4 g/mol |
IUPAC名 |
(2E,4E,14Z)-octadeca-2,4,14-trienal |
InChI |
InChI=1S/C18H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h4-5,14-18H,2-3,6-13H2,1H3/b5-4-,15-14+,17-16+ |
InChIキー |
SSJYAVVWPIMYBT-HCXQZVPVSA-N |
異性体SMILES |
CCC/C=C\CCCCCCCC/C=C/C=C/C=O |
正規SMILES |
CCCC=CCCCCCCCCC=CC=CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


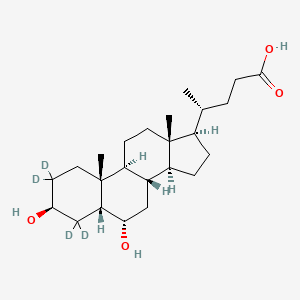
![5-Acetyl-2-[(3-methoxyphenyl)methyl]pyrazole-3-carboxamide](/img/structure/B13852775.png)
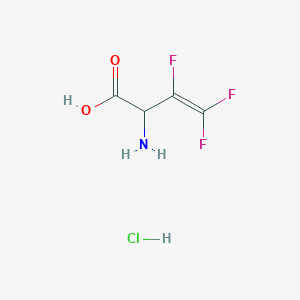
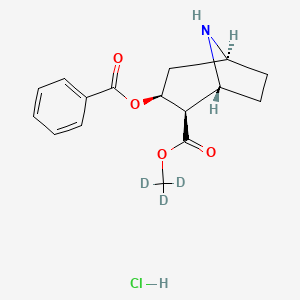

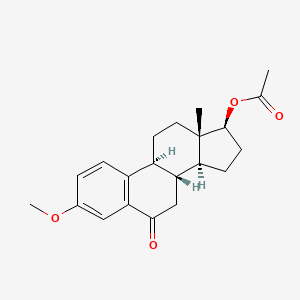
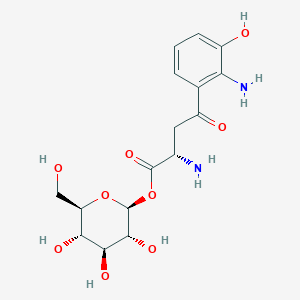
![3-[(2-ethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride](/img/structure/B13852819.png)
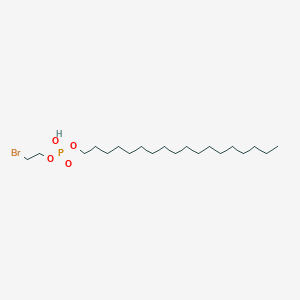
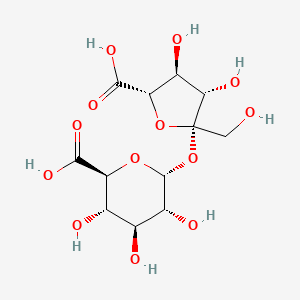


![2-Phenyl-4-(1-piperidin-4-ylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13852839.png)
![(2R)-2-[2-[(3R,4R,5S,7S,13R,14S,16S)-17-amino-5,13,14,16-tetrahydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B13852843.png)
